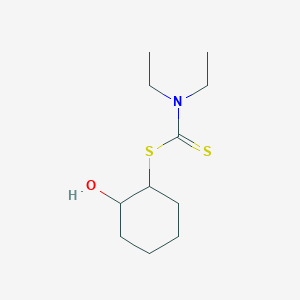
2-Hydroxycyclohexyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclohexyl diethylcarbamodithioate: is an organosulfur compound with the molecular formula C11H21NOS2 . It is known for its unique chemical structure, which includes a cyclohexyl ring substituted with a hydroxy group and a diethylcarbamodithioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexyl diethylcarbamodithioate typically involves the reaction of cyclohexanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclohexanol} + \text{Diethylcarbamodithioic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxycyclohexyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates
Applications De Recherche Scientifique
Chemistry: 2-Hydroxycyclohexyl diethylcarbamodithioate is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules. It is also studied for its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate enzyme activity and its potential as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclohexyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Similar in structure but lacks the hydroxycyclohexyl moiety.
Diethylcarbamodithioic acid: The parent compound without the cyclohexyl ring.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with a similar cyclohexyl structure but different functional groups.
Uniqueness: 2-Hydroxycyclohexyl diethylcarbamodithioate is unique due to its combination of a hydroxycyclohexyl ring and a diethylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
922164-90-7 |
|---|---|
Formule moléculaire |
C11H21NOS2 |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
(2-hydroxycyclohexyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H21NOS2/c1-3-12(4-2)11(14)15-10-8-6-5-7-9(10)13/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
PPRJKUWRIIWNLO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


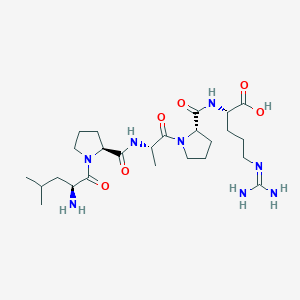
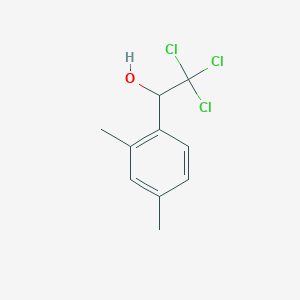
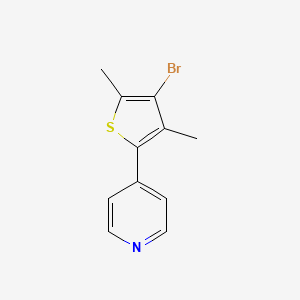

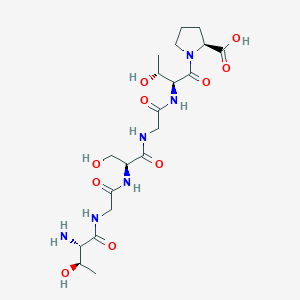
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
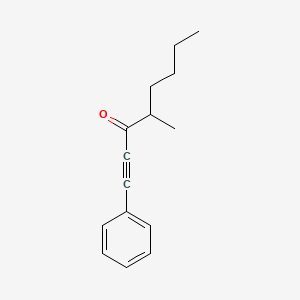

![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

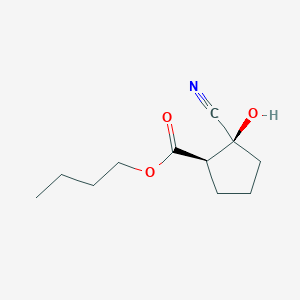
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
